transcription factor HBP-1b
Description
Overview of Plant Transcription Factors and Gene Regulatory Networks
In the intricate world of plant biology, transcription factors are essential proteins that regulate the rate of transcription of genetic information from DNA to messenger RNA. ontosight.ai They achieve this by binding to specific DNA sequences, thereby controlling the expression of genes. ontosight.ai This regulation is fundamental to a plant's ability to grow, develop, and respond to its environment. ontosight.ai Transcription factors are key components of vast and complex gene regulatory networks, which orchestrate the expression of thousands of genes in a coordinated manner. These networks govern a wide array of biological processes, from seed maturation and germination to floral development and responses to environmental stresses. oup.com The basic leucine (B10760876) zipper (bZIP) protein family is a prominent group of transcription factors found exclusively in eukaryotes, playing a crucial role in these regulatory networks. oup.com
Historical Context of HBP-1b Discovery and Initial Characterization
The transcription factor HBP-1b (Histone-binding protein-1b) was first identified and characterized in wheat (Triticum aestivum). nih.govnih.gov It was discovered as a nuclear protein that specifically binds to a hexameric DNA sequence, ACGTCA, located in the promoter regions of wheat histone genes. nih.govnih.govoup.com This binding suggested its involvement in the transcriptional regulation of these fundamental genes. nih.govnih.gov
Initial studies revealed that HBP-1b belongs to the bZIP class of transcription factors. nih.govnih.gov This classification is based on its characteristic structural motifs: a basic region responsible for DNA binding and a leucine zipper that facilitates dimerization. nih.govnih.govnih.gov Further research demonstrated that HBP-1b forms homodimers and that the basic and leucine zipper regions are sufficient for DNA binding. nih.gov A significant early finding was that while both HBP-1a and HBP-1b bind to the histone gene promoter, HBP-1b also binds to a similar hexamer motif in the promoter of the 35S RNA gene of the cauliflower mosaic virus (CaMV), highlighting a broader potential regulatory role. nih.govnih.gov
Significance of HBP-1b in Plant Transcriptional Regulation
HBP-1b is a significant player in the transcriptional landscape of plants, primarily recognized for its role in regulating gene expression in response to both developmental cues and environmental stresses. ontosight.ai Its binding to the promoters of histone genes is particularly noteworthy, as histones are crucial for packaging DNA into chromatin and their expression is tightly linked to the cell cycle. nih.govnih.govresearchgate.net This suggests a role for HBP-1b in controlling cell division and growth. nii.ac.jp
Beyond its foundational role in histone gene regulation, HBP-1b has been implicated in various stress response pathways. ontosight.ainih.gov For instance, in rice, the expression of the OsHBP1b gene is linked to tolerance to multiple abiotic stresses, including salinity. nih.gov Overexpression of OsHBP1b in rice has been shown to enhance tolerance to high salinity. nih.gov In banana plants, the HBP-1b gene is induced upon pathogen attack, suggesting its involvement in the plant's defense mechanisms. tandfonline.com The regulatory function of HBP-1b is thought to be mediated through its binding to specific cis-acting elements in the promoters of target genes, thereby activating or repressing their transcription. ontosight.ai It has also been suggested that the transcription of the HBP-1b gene itself may be autoregulated through the binding of HBP-1b protein to its own promoter. nih.gov
Distinguishing HBP-1b from Other Similarly Named Transcription Factors (e.g., Human HBP1)
It is crucial to distinguish the plant this compound from the similarly named human protein, HBP1 (HMG-box containing protein 1). Despite the similar nomenclature, these are two distinct proteins with different structures, functions, and evolutionary origins.
Plant HBP-1b is a member of the bZIP transcription factor family, characterized by its basic leucine zipper domain. nih.govnih.govnih.gov Its primary function is to bind to specific DNA sequences (hexamer motifs) in the promoters of plant genes, particularly histone genes, to regulate their transcription. nih.govnih.gov
In contrast, human HBP1 is a member of the high-mobility group (HMG)-box family of DNA-binding proteins. researchgate.net HMG-box proteins are characterized by a different DNA-binding domain and are involved in various cellular processes in animals, including transcriptional regulation, DNA repair, and chromatin remodeling. While the name is similar, human HBP1 is not a bZIP transcription factor and is not the direct functional or structural equivalent of the plant HBP-1b. The naming similarity is coincidental, and they belong to different protein families with distinct roles in their respective organisms.
Properties
CAS No. |
142008-50-2 |
|---|---|
Molecular Formula |
C8H15N3 |
Synonyms |
transcription factor HBP-1b |
Origin of Product |
United States |
Molecular Architecture and Classification of Transcription Factor Hbp 1b
Genomic Organization and Gene Structure
The gene encoding HBP-1b was originally isolated from wheat via a cDNA clone selected for its specific binding affinity to a hexamer DNA motif. nih.govnih.gov As a nuclear protein, HBP-1b is involved in the transcriptional regulation of the cell cycle-dependent histone H3 gene. nih.govresearchgate.net It recognizes and binds to a cis-acting element known as the Type I element (specifically, the sequence ACGTCA) within the histone H3 promoter. nih.govnih.gov While the precise genomic locus and intron-exon structure for the original wheat HBP-1b gene are not detailed in the initial characterization studies, the analysis of homologous bZIP genes in other plants, such as rice, has revealed that these genes are distributed across various chromosomes and that the family has likely expanded through gene duplication events. oup.com The expression of HBP-1b is coordinated with that of the histone genes it regulates, indicating a tightly controlled genomic and transcriptional relationship. oup.com
Dimerization Properties of HBP-1b
Dimerization is essential for the function of bZIP transcription factors, as it correctly positions the two basic regions to bind DNA. nih.gov The specificity of this dimerization is determined by the amino acid sequence of the leucine (B10760876) zipper. oup.com
Research findings from cross-linking assays and DNA mobility shift assays have definitively shown that HBP-1b forms stable homodimers (dimers of two HBP-1b proteins). nih.govresearchgate.net However, these same studies demonstrated that HBP-1b does not form heterodimers with the related HBP-1a protein. nih.govnih.gov This specificity ensures that HBP-1b and HBP-1a regulate their target genes through distinct dimeric complexes, preventing non-productive interactions and allowing for precise and independent gene regulation pathways. nih.gov
Table 2: Dimerization Profile of Transcription Factor HBP-1b
| Interaction Type | Partner | Observed? | Method of Determination |
|---|---|---|---|
| Homodimerization | HBP-1b | Yes | Cross-linking assays, DNA mobility shift assays. nih.govresearchgate.net |
| Heterodimerization | HBP-1a | No | Cross-linking assays. nih.govresearchgate.net |
Table of Compounds
| Compound Name |
|---|
| Leucine |
| Proline |
| Glutamine |
Homodimer Formation
HBP-1b has been shown to form homodimers, which are complexes made up of two identical HBP-1b protein molecules. nih.govnih.gov This process is mediated by the leucine zipper domain, where the leucine residues on two HBP-1b monomers interact to form a stable coiled-coil structure. nih.gov The formation of these homodimers is a prerequisite for the protein's DNA-binding activity. nih.gov Cross-linking assays have confirmed the ability of in vitro-translated HBP-1b to form homodimers. researchgate.net
Specificity of Dimerization with Related Factors (e.g., HBP-1a)
Interestingly, while HBP-1b readily forms homodimers, it does not form heterodimers with the related transcription factor HBP-1a. nih.govnih.gov This specificity in dimerization is a key regulatory mechanism. Despite both being bZIP proteins, the structural differences in their leucine zipper domains likely prevent stable interaction between HBP-1a and HBP-1b. This ensures that their downstream regulatory functions remain distinct, as they bind to different promoter elements and regulate different sets of genes. For instance, HBP-1b can bind to the hexamer motif in the promoter of the 35S RNA gene of the cauliflower mosaic virus, whereas HBP-1a cannot. nih.govnih.gov
Table 2: Dimerization Properties of HBP-1b
| Dimer Type | Formation with HBP-1b | Supporting Evidence |
| Homodimer (HBP-1b/HBP-1b) | Yes | Confirmed by mutational and cross-linking analyses. nih.govresearchgate.net |
| Heterodimer (HBP-1b/HBP-1a) | No | Experimental evidence shows a lack of heterodimer formation. nih.govnih.gov |
Subcellular Localization of HBP-1b
As a transcription factor, the primary site of HBP-1b function is within the cell nucleus, where it can access the genetic material. uniprot.org Gene Ontology (GO) annotations for HBP-1b from Solanum tuberosum (potato) confirm its localization to the nucleus. uniprot.org This localization is essential for its role in regulating gene expression. The process of transcription, which HBP-1b modulates, occurs in the nucleus where DNA is transcribed into messenger RNA (mRNA). ontosight.ai The protein's nuclear localization ensures it can bind to the promoter regions of its target genes, such as the wheat histone genes, and influence their transcription. nih.govnih.gov Studies on the HBP-1b(c38) gene have further pointed to its nuclear role through the analysis of its promoter and its own regulation. oup.com
Dna Binding Specificity and Transcriptional Mechanisms of Hbp 1b
Identification of HBP-1b Binding Motifs
HBP-1b exhibits a degree of specificity in its DNA binding, recognizing a core consensus sequence across a range of promoters. This recognition is not merely a static interaction but a dynamic process that is fundamental to the transcriptional regulation of various genes, including those involved in fundamental cellular processes and responses to external stimuli.
The Hexamer Motif (ACGTCA) in Histone Gene Promoters
A primary and well-characterized binding site for HBP-1b is the hexameric sequence ACGTCA, prominently found in the promoters of wheat histone genes. nih.govembopress.orgnih.gov Histone proteins are essential for the packaging of DNA into chromatin, and their expression is tightly regulated in coordination with the cell cycle. HBP-1b's interaction with this hexamer motif suggests its involvement in the transcriptional control of histone genes, thereby influencing chromatin structure and gene expression on a broader scale. nih.govresearchgate.net Research has shown that while other homologous hexamer motifs exist in various plant genes, HBP-1b displays the highest binding affinity for the specific ACGTCA sequence present in histone promoters. nih.govembopress.org
Binding to Viral and T-DNA Promoters (e.g., CaMV 35S RNA Gene, NOS Promoter)
Interestingly, the binding activity of HBP-1b is not limited to endogenous plant promoters. It has been demonstrated to interact with the hexamer motif present in the promoter of the 35S RNA gene of the Cauliflower Mosaic Virus (CaMV) and the nopaline (B31955) synthase (NOS) gene promoter from Agrobacterium tumefaciens T-DNA. nih.govnih.gov The CaMV 35S promoter is a powerful constitutive promoter widely used in plant biotechnology to drive high levels of transgene expression. nih.govresearchgate.net HBP-1b's ability to bind to this viral promoter highlights a potential intersection between host cellular machinery and viral gene expression. Similarly, its interaction with the NOS promoter, another commonly used promoter in plant genetic engineering, underscores the broad specificity of this transcription factor for the ACGTCA motif, regardless of its origin. nih.gov
Recognition of ocs Elements
HBP-1b also recognizes ocs (octopine synthase) elements, which are cis-acting regulatory sequences found in the promoters of certain plant genes, as well as in the T-DNA of Agrobacterium tumefaciens. frontiersin.org These elements are known to be involved in the response to various stimuli, including auxin and salicylic (B10762653) acid, and play a role in mediating gene expression changes during plant-pathogen interactions. The binding of HBP-1b to ocs elements suggests its participation in these signaling pathways, potentially modulating the expression of genes involved in plant defense and development.
| Target Promoter/Element | Consensus Binding Motif | Significance |
| Wheat Histone Genes | ACGTCA | Regulation of cell cycle-dependent gene expression and chromatin structure. nih.govembopress.org |
| Cauliflower Mosaic Virus (CaMV) 35S RNA Gene | ACGTCA | Interaction with a strong constitutive viral promoter, with implications for transgene expression. nih.govnih.gov |
| Nopaline Synthase (NOS) Gene | ACGTCA | Recognition of a T-DNA promoter sequence, further demonstrating broad binding specificity. nih.gov |
| ocs (octopine synthase) Elements | TGACG | Implication in auxin- and salicylic acid-inducible transcription and plant defense responses. |
Mechanisms of DNA Recognition and Binding
The interaction between HBP-1b and its target DNA sequences is a highly specific process mediated by a dedicated DNA-binding domain. This interaction involves precise contacts between amino acid residues and the DNA bases, as well as conformational adjustments in both the protein and the DNA.
Role of the Basic Region in DNA Contact
As a bZIP transcription factor, HBP-1b possesses a characteristic structure comprising a basic region and a leucine (B10760876) zipper. The basic region is rich in positively charged amino acids and is directly responsible for making contact with the negatively charged phosphate (B84403) backbone and the specific bases of the DNA. nih.govresearchgate.net Mutational analyses have confirmed that a truncated polypeptide containing just the basic region and the adjacent leucine zipper is sufficient for DNA binding. nih.govembopress.orgresearchgate.net The leucine zipper facilitates the dimerization of HBP-1b, which is a prerequisite for its DNA-binding activity, as the dimer correctly positions the two basic regions to interact with the palindromic nature of the hexameric binding site. researchgate.net
Conformational Changes Upon DNA Binding
While direct structural studies detailing the conformational changes of HBP-1b upon DNA binding are not extensively available in the current literature, general principles derived from studies of other bZIP transcription factors provide a likely model. It is well-established that the binding of bZIP proteins to their DNA targets is often accompanied by conformational changes in both the protein and the DNA.
For the protein, the basic region, which is often intrinsically disordered in the absence of DNA, typically adopts a more ordered, alpha-helical conformation upon binding to the major groove of the DNA. nih.govbiorxiv.org This induced fit allows for the precise positioning of amino acid side chains to make specific hydrogen bonds and van der Waals contacts with the DNA bases.
Transcriptional Modulatory Activities of HBP-1b
The HMG-box protein HBP-1b, a leucine zipper-type transcription factor found in wheat (Triticum aestivum), plays a crucial role in the regulation of gene expression. nih.govnih.gov Its modulatory activities are multifaceted, involving direct activation of target genes, autoregulation of its own expression, and indirect influence on chromatin structure.
Transcriptional Activator Function
HBP-1b functions as a transcriptional activator. uniprot.org Its activity is linked to the binding of specific DNA sequences within the promoter regions of target genes. For instance, it recognizes and binds to ocs elements, such as the as-1 motif found in the cauliflower mosaic virus (CaMV) 35S promoter. nih.govuniprot.org This binding to as-1-like cis-elements is known to mediate transcription that can be induced by plant hormones like auxin and salicylic acid. uniprot.org
Intriguingly, research suggests that HBP-1b(c38) can, under certain circumstances, activate transcription without directly interacting with its target DNA sequence. jst.go.jp In a transient expression system analyzing the wheat histone H3 gene promoter, overexpressed HBP-1b(c38) enhanced the promoter's activity even when its primary binding motif (Hex) was mutated. jst.go.jp This particular activation was dependent on a different motif, the Oct motif, and required the basic, leucine zipper, and acidic regions of the HBP-1b protein, indicating a more complex mechanism of transcriptional activation than direct DNA binding alone. jst.go.jp
Autoregulation of HBP-1b Gene Expression
Evidence strongly suggests that the expression of the HBP-1b gene is subject to autoregulation. Structural analysis of the gene encoding the wheat transcription factor HBP-1b(c38) has identified a hexamer motif, ACGTCA, within its own promoter region. nih.gov Protein-DNA interaction studies have confirmed that HBP-1b isoforms, including HBP-1b(c38) itself, can specifically bind to this motif. nih.gov This binding of the protein to its own promoter indicates a feedback mechanism where HBP-1b can control its own transcription levels. nih.gov
Regulation of Target Gene Expression through Direct DNA Binding
The primary mechanism by which HBP-1b regulates gene expression is through direct binding to specific DNA sequences. HBP-1b belongs to the leucine zipper class of transcription factors, and mutational analyses have shown that the polypeptide regions containing the leucine zipper and the adjacent basic domain are sufficient for DNA binding. nih.govnih.gov HBP-1b binds to DNA as a homodimer, but it does not form heterodimers with the related protein HBP-1a. nih.govnih.gov
HBP-1b exhibits high binding affinity for the hexamer motif 5'-ACGTCA-3', which is prominently found in the promoters of wheat histone genes. nih.govuniprot.org This specificity suggests a key role for HBP-1b in the transcriptional regulation of histone genes, which are fundamental for cell cycle progression and chromatin packaging. nih.gov In addition to the histone gene promoters, HBP-1b also binds to the same hexamer motif within the promoter of the 35S RNA gene of the cauliflower mosaic virus. nih.govnih.gov Furthermore, it is recognized as a transcriptional activator that specifically binds to the DNA sequence 5'-TGACG-3'. uniprot.org
| Binding Motif/Element | DNA Sequence | Known Target Promoter/Context | Reference |
|---|---|---|---|
| Hexamer Motif | 5'-ACGTCA-3' | Wheat histone gene promoters, Cauliflower Mosaic Virus (CaMV) 35S promoter, HBP-1b's own promoter | nih.govuniprot.orgnih.gov |
| G-box-like Motif | 5'-TGACG-3' | General transcriptional activation | uniprot.org |
| as-1 / ocs element | Contains TGACG core | Cauliflower Mosaic Virus (CaMV) 35S promoter; mediates auxin- and salicylic acid-inducible transcription | uniprot.org |
Role in Chromatin Dynamics and Epigenetic Regulation (Indirect)
By binding to the promoters of histone genes and activating their transcription, HBP-1b controls the cellular supply of these essential proteins. nih.gov An adequate and timely supply of histones is necessary for the assembly of new chromatin following DNA replication and for replacing existing histones. Therefore, through its regulation of histone synthesis, HBP-1b indirectly influences higher-order chromatin structure, DNA accessibility, and consequently, the epigenetic landscape that governs broad patterns of gene expression.
Regulation of Hbp 1b Activity
Post-Translational Modifications and Functional Implications
Post-translational modifications (PTMs) are critical for modulating the activity, stability, and interaction partners of transcription factors. For HBP-1b, phosphorylation and acetylation are key identified modifications, while others remain potential areas of regulation.
Phosphorylation, the addition of a phosphate (B84403) group, is a key mechanism for regulating HBP-1b's transcriptional activity. In human cells, HBP1 is a target of the serine/threonine kinase AKT. mdpi.com Growth factors such as Epidermal Growth Factor (EGF) and Insulin-Like Growth Factor 1 (IGF-1) can induce the phosphorylation of HBP1. mdpi.com The specific sites of phosphorylation by AKT1 have been identified as Serine 380, Threonine 484, and Serine 509. mdpi.com This phosphorylation is not a passive event; mutating these sites significantly alters the transcriptional activity of HBP1 and affects its regulation of target genes like DNMT1, p47phox, p16INK4A, and cyclin D1. mdpi.com
Another kinase, Pim-1, has been shown to physically interact with and phosphorylate HBP1 at serines 372 and 380. nih.gov This interaction and subsequent phosphorylation are enhanced under conditions of oxidative stress and lead to increased HBP1 protein stability and transcriptional activity. nih.gov This suggests a role for phosphorylation in mediating the cellular response to oxidative damage. nih.gov The regulation of HBP1 by both AKT and Pim-1 kinases underscores the importance of phosphorylation in controlling its function in cell proliferation and stress responses. mdpi.comnih.gov
| Kinase | Phosphorylation Sites | Functional Implication |
|---|---|---|
| AKT1 | Ser380, Thr484, Ser509 | Modulates transcriptional activity and regulation of target genes. mdpi.com |
| Pim-1 | Ser372, Ser380 | Enhances protein stability and transcriptional activity, particularly under oxidative stress. nih.gov |
Beyond phosphorylation, other PTMs can influence HBP-1b's function.
Acetylation: HBP1 undergoes acetylation by the histone acetyltransferases p300 and CREB-binding protein (CBP). researchgate.net This modification occurs at specific lysine (B10760008) residues within two domains: the Repression domain (K297/305/307) and the P domain (K171/419). researchgate.net The acetylation of lysine 419 is particularly crucial for the transcriptional activation of the p16INK4A gene, as it enhances the DNA binding affinity of HBP1 to the p16INK4A promoter. researchgate.net This demonstrates that acetylation is a key switch for activating HBP1's role in gene expression. researchgate.netuniprot.org
SUMOylation, Ubiquitination, and Methylation: While direct evidence for SUMOylation, ubiquitination, or methylation of HBP-1b is not yet established, these PTMs are common for regulating transcription factors and represent potential mechanisms for controlling HBP-1b activity. embopress.org For instance, in rice, the protein OsFKBP20-1b, which is involved in pre-mRNA splicing under stress, is regulated by SUMOylation, and this modification is enhanced by heat stress. This highlights the potential for SUMOylation to play a role in the stress response functions of nuclear proteins in plants. Similarly, ubiquitination is a well-known mechanism for targeting proteins for degradation, and methylation can influence protein-protein interactions and transcriptional activity. embopress.org Further research is needed to determine if these modifications directly impact HBP-1b.
| Modification | Enzymes | Known Sites | Functional Implication |
|---|---|---|---|
| Acetylation | p300/CBP | K171, K297, K305, K307, K419 | Enhances DNA binding and transcriptional activation of target genes like p16INK4A. researchgate.net |
| SUMOylation | Not Determined | Not Determined | Potential for regulation, as seen with other stress-responsive nuclear proteins in plants. |
| Ubiquitination | Not Determined | Not Determined | A potential mechanism for regulating protein stability. embopress.org |
| Methylation | Not Determined | Not Determined | A potential mechanism for modulating transcriptional activity. embopress.org |
Redox Regulation and HBP-1b Activity
The cellular redox state, or the balance of oxidizing and reducing agents, can significantly impact HBP-1b activity. In rice, the overexpression of OsHBP1b leads to enhanced tolerance to salinity stress by limiting the accumulation of reactive oxygen species (ROS). This is achieved through an increase in the activity of antioxidant enzymes such as ascorbate (B8700270) peroxidase and superoxide (B77818) dismutase. This indicates that in plants, HBP-1b is a key player in the antioxidant defense system.
In human cells, oxidative stress induced by hydrogen peroxide (H₂O₂) leads to the upregulation of HBP1 expression. nih.gov Under these conditions, HBP1 engages in a positive feedback loop with the Pim-1 kinase, which, as mentioned earlier, phosphorylates and stabilizes HBP1. nih.gov This loop is implicated in promoting premature senescence and apoptosis in response to oxidative stress, suggesting a role for HBP1 in cellular fate decisions under damaging conditions. nih.gov
Modulation by Cellular Signaling Pathways
HBP-1b does not function in isolation but is integrated into complex cellular signaling networks, including those governed by plant hormones and general stress response pathways.
In wheat, HBP-1b is a transcriptional activator that recognizes and binds to cis-acting elements similar to the activating sequence-1 (as-1) found in the cauliflower mosaic virus 35S promoter. This binding is significant as it mediates the induction of transcription in response to the plant hormones auxin and salicylic (B10762653) acid. HBP-1b belongs to the bZIP (basic leucine (B10760876) zipper) family of transcription factors, a class of proteins that are hypothesized to be involved in regulating responses to auxin and salicylic acid in various plants, including maize. researchgate.net
The role of HBP-1b is prominently linked to abiotic stress responses in plants. The gene encoding HBP-1b in rice, OsHBP1b, is located within a quantitative trait locus (QTL) associated with salt tolerance. Overexpression of OsHBP1b in rice results in enhanced tolerance not only to salinity but also to drought and high temperatures. These transgenic plants exhibit improved survival, better osmotic parameters, and maintenance of chlorophyll (B73375) content and photosynthesis under stress. At a molecular level, the enhanced stress tolerance is associated with the altered expression of key genes involved in photosynthesis and stress responses. This demonstrates that HBP-1b is a crucial node in the network of stress-responsive genes, contributing to broad-spectrum abiotic stress tolerance in plants.
Interplay with Developmental Signaling Pathways
A comprehensive review of available scientific literature indicates that there is no characterized transcription factor named "HBP-1b" in the model organism Caenorhabditis elegans with a documented role in developmental signaling pathways. The specific interplay of a C. elegans protein designated HBP-1b with pathways such as Wnt, Notch, or TGF-β has not been described in published research.
It is possible that the query refers to a similarly named protein in other organisms, which can be a source of confusion.
Mammalian HBP1: In mammals, a well-studied transcription factor is the HMG box-containing protein 1 (HBP1). This protein is a known transcriptional repressor that plays a significant role in cell cycle control and tumor suppression. Notably, mammalian HBP1 has been shown to be a negative regulator of the Wnt–β-catenin signaling pathway. nih.govembopress.org It can inhibit the pathway by physically interacting with TCF/LEF transcription factors, thereby preventing them from binding to DNA and activating Wnt target genes. nih.govembopress.org
Wheat HBP-1b: In the plant kingdom, a distinct transcription factor named HBP-1b has been identified in wheat (Triticum aestivum). This protein belongs to the leucine zipper class of transcription factors and is involved in binding to the hexamer motif found in wheat histone gene promoters. Its function is related to the transcriptional regulation of histone genes and is not analogous to the roles of signaling pathway components in animal development.
Due to the absence of scientific data on a C. elegans transcription factor named "HBP-1b" and its interactions with developmental signaling pathways, it is not possible to provide detailed research findings or a data table on this specific topic as requested. The generation of scientifically accurate content is contingent on the existence of peer-reviewed research, which is not available for this particular subject.
Compound and Gene/Protein List
As no specific interactions or pathways involving a C. elegans protein named HBP-1b could be detailed, a corresponding list of compounds cannot be generated. The proteins mentioned in the explanatory context are listed below.
| Gene/Protein Name | Organism | Class/Function |
| HBP1 | Mammals | HMG-box Transcription Factor |
| TCF/LEF | Mammals | Transcription Factor Family (Wnt Pathway) |
| β-catenin | Mammals | Coactivator/Cell Adhesion Protein |
| HBP-1b | Wheat | Leucine Zipper Transcription Factor |
Biological and Physiological Roles of Transcription Factor Hbp 1b in Plants
Regulation of Histone Gene Transcription and Cell Cycle Control
Transcription factor HBP-1b (Histone-gene Binding Protein 1b) is a plant-specific basic leucine (B10760876) zipper (bZIP) transcription factor that plays a crucial role in the regulation of histone gene expression. nih.govresearchgate.net In wheat, HBP-1b specifically recognizes and binds to the hexamer motif, 5'-ACGTCA-3', which is a conserved cis-acting element found in the promoters of histone genes. nih.govnih.govuniprot.org The protein's structure includes a basic region responsible for DNA binding and a leucine zipper domain that facilitates the formation of homodimers, which is the functional form that binds to the DNA. nih.govresearchgate.net While HBP-1b forms homodimers, it does not form heterodimers with the related protein HBP-1a. nih.govresearchgate.net
The expression of core histone genes (H2A, H2B, H3, and H4) is tightly linked to the cell cycle, with transcription levels peaking during the S-phase to ensure a sufficient supply of histones for packaging newly replicated DNA into chromatin. nih.govbiologists.com Research in wheat seedlings has shown that the quantitative changes in HBP-1b mRNA levels are similar to those of core histone mRNAs. nih.gov This parallel expression pattern strongly suggests that HBP-1b is a key factor in the cell cycle-dependent transcriptional regulation of core histone genes, ensuring that histone synthesis is coordinated with DNA replication. nih.gov
| Property | Description | Source(s) |
| Protein Family | Basic Leucine Zipper (bZIP) | nih.govresearchgate.net |
| DNA Binding Motif | Hexamer motif: 5'-ACGTCA-3' | nih.govuniprot.org |
| Target Genes | Wheat histone gene promoters | nih.govresearchgate.net |
| Dimerization | Forms homodimers | nih.govresearchgate.net |
| Regulatory Role | Cell cycle-dependent expression of core histone genes | nih.gov |
Role in Plant Development
Inflorescence and Spike Development
The development of complex reproductive structures like the inflorescence and spike in cereals is a highly regulated process involving rapid cell division and differentiation. While direct experimental evidence detailing the specific role of HBP-1b in inflorescence and spike development is not extensively documented in the provided sources, its fundamental function provides a basis for its likely involvement. As a key regulator of histone gene transcription, HBP-1b facilitates the synthesis of histone proteins essential for packaging DNA during the cell proliferation that drives the formation of these structures. The initiation and growth of floral organs and spikelets on the main stem (rachis) depend on the activity of meristems, where HBP-1b is known to be active. nih.govnih.gov Therefore, HBP-1b is presumed to be an important factor in ensuring the genomic integrity and proper cell division required for the correct architecture of the inflorescence and spike.
Function in Meristematic Tissues (e.g., Shoot Apical Meristem, Root Tip)
Meristematic tissues, such as the shoot apical meristem (SAM) and the root apical meristem (RAM), are the primary centers of cell division and are responsible for the post-embryonic growth of the plant. britannica.comnih.gov These regions contain pools of stem cells that divide to produce new cells for the formation of all plant organs. nih.gov Studies have shown that the five subclass histone genes are actively expressed in the meristematic tissues of young wheat seedlings. nih.gov Given that the expression of HBP-1b mRNA parallels that of core histone mRNAs, it indicates that HBP-1b is also highly active in these tissues. nih.gov Its function in regulating histone supply is critical in the SAM and RAM, where rapid and continuous cell cycles are necessary to sustain plant growth and the development of the primary plant body. britannica.com
Involvement in Plant Stress Responses
Response to Abiotic Stresses (e.g., Drought, Salinity)
Beyond its role in development, HBP-1b has been identified as a significant factor in plant responses to abiotic stresses such as salinity and drought. nih.govresearchgate.net In rice, the gene encoding HBP-1b (OsHBP1b) is located within a known quantitative trait locus (QTL) for salinity tolerance, suggesting a genetic link to this trait. nih.govresearchgate.net
Experimental evidence has demonstrated that the overexpression of OsHBP1b in rice confers tolerance to multiple abiotic stresses. nih.gov Transgenic rice plants overexpressing OsHBP1b showed significantly better survival rates and more favorable osmotic parameters under high salinity conditions compared to wild-type plants. nih.gov Similarly, these transgenic plants exhibited enhanced tolerance to drought stress. researchgate.net The mechanism of this enhanced tolerance involves the maintenance of chlorophyll (B73375) content and the improvement of the plant's antioxidant machinery under stress conditions, which helps to mitigate oxidative damage caused by reactive oxygen species (ROS). researchgate.net These findings indicate that HBP-1b functions as a key regulatory gene that contributes to stress tolerance through various physiological and molecular pathways. nih.govresearchgate.net
| Stress Condition | Effect of OsHBP1b Overexpression in Rice | Mechanism of Tolerance | Source(s) |
| Salinity | Improved survival and favorable osmotic parameters | Localization within a salinity tolerance QTL | nih.govresearchgate.net |
| Drought | Enhanced tolerance | Maintenance of chlorophyll content, improved antioxidant machinery | researchgate.net |
Defense Mechanisms Against Pathogens
The involvement of HBP-1b in plant defense is highlighted by its specific interaction with viral genetic material. Research has demonstrated that HBP-1b, originally identified in wheat (Triticum aestivum), can directly bind to the promoter region of the 35S RNA gene of the Cauliflower Mosaic Virus (CaMV). researchgate.netnih.govnih.gov This interaction is specific, as the related protein HBP-1a does not exhibit the same binding capability to the CaMV promoter. researchgate.netnih.gov
The binding site for HBP-1b within the CaMV 35S promoter is an activating sequence-1 (as-1) like motif. uniprot.org This cis-regulatory element is known to be responsive to key plant defense phytohormones, particularly salicylic (B10762653) acid and auxin. uniprot.org Salicylic acid is a central signaling molecule in plant immunity, orchestrating the defense against a wide range of biotrophic and hemibiotrophic pathogens, including many viruses. The ability of HBP-1b to bind to this specific viral promoter element and mediate salicylic acid-inducible transcription suggests its integration into the plant's salicylic acid-dependent defense pathway. researchgate.netuniprot.org
As a member of the bZIP family, HBP-1b is part of a larger group of transcription factors known to be key players in pathogen defense signaling. nih.govresearchgate.net These factors act as master regulators that can modulate the expression of numerous defense-related genes, including Pathogenesis-Related (PR) genes, which are crucial components of the plant's induced resistance response. nih.gov Therefore, the binding of HBP-1b to the CaMV promoter represents a direct point of interaction between the host's transcriptional machinery and a pathogen, positioning HBP-1b as a component in the complex regulatory network that governs plant-pathogen interactions.
Contribution to Crop Resilience and Yield Potential
Beyond its role in direct pathogen defense, HBP-1b and its orthologs have been shown to be significant contributors to plant resilience against abiotic stresses, which indirectly supports greater yield potential. The rice (Oryza sativa) ortholog, OsHBP1b, has been a key subject of research in this area.
Studies involving the overexpression of OsHBP1b in rice have demonstrated a marked improvement in tolerance to multiple abiotic stresses, including high salinity and drought. researchgate.net Transgenic rice plants overexpressing OsHBP1b exhibit enhanced survival and superior physiological performance under these stress conditions compared to their wild-type counterparts. researchgate.net
The mechanisms underlying this enhanced resilience are multifaceted. Under salinity stress, OsHBP1b-overexpressing plants show improved root and shoot growth, maintain a higher fresh weight, and exhibit a more favorable potassium to sodium (K+/Na+) ion ratio, indicating better osmotic and ionic homeostasis. researchgate.net Furthermore, these plants display increased activity of key antioxidant enzymes, such as ascorbate (B8700270) peroxidase (APX) and superoxide (B77818) dismutase (SOD), which helps mitigate the damaging effects of reactive oxygen species (ROS) that accumulate during stress. researchgate.net
By conferring tolerance to common environmental stressors that typically limit agricultural productivity, HBP-1b can play a vital role in stabilizing and potentially improving crop yields. The ability of plants to maintain growth, photosynthetic function, and cellular health during periods of drought or high soil salinity is critical for ensuring that they can complete their life cycle and produce a viable harvest. researchgate.net The genetic manipulation of HBP-1b or its orthologs, therefore, represents a promising strategy for developing climate-resilient crops with a greater potential to maintain high yields in challenging environments. murdoch.edu.aufrontiersin.org
Table 1: Physiological and Antioxidant Profile of Wild-Type vs. OsHBP1b-Overexpressing Rice Under Salt Stress
This table summarizes the comparative performance of wild-type (WT) rice and transgenic rice lines overexpressing OsHBP1b after exposure to salinity stress. The data highlight the significant improvements in key physiological and biochemical markers of stress tolerance in the transgenic lines.
| Parameter | Condition | Wild-Type (WT) | OsHBP1b Overexpressor Line | Improvement Noted |
| Shoot Length | Salt Stress | Shorter | Significantly Longer | Enhanced growth |
| Root Length | Salt Stress | Shorter, fewer branches | Significantly Longer, more branches | Improved water/nutrient uptake |
| Fresh Weight | Salt Stress | Lower | Significantly Higher | Better biomass retention |
| K+/Na+ Ratio | Salt Stress | Lower | Significantly Higher | Superior ion homeostasis |
| Ascorbate Peroxidase (APX) Activity | Salt Stress | Base Level | ~43% Increase | Enhanced ROS scavenging |
| Superoxide Dismutase (SOD) Activity | Salt Stress | Base Level | ~20-30% Increase | Enhanced ROS scavenging |
Data synthesized from findings presented in a study on OsHBP1b in rice. researchgate.net
Interactions and Regulatory Networks Involving Hbp 1b
Identification of HBP-1b Transcriptional Target Genes
HBP-1b functions by binding directly to specific DNA sequences in the promoters of its target genes, thereby regulating their transcription.
In wheat (Triticum aestivum), both HBP-1a and HBP-1b have been shown to bind specifically to the hexamer motif, ACGTCA, which is present in the promoters of wheat histone genes nih.govresearchgate.net. Subsequent studies confirmed that HBP-1a and HBP-1b exhibit their highest binding affinity for this hexamer motif within histone promoters, strongly suggesting that a primary role of these transcription factors is the transcriptional regulation of histone genes nih.govnih.govresearchgate.net. This regulatory function is critical for processes involving active cell division and proliferation, where a high level of histone synthesis is required.
| Target Gene Family | Organism | DNA Binding Motif | Functional Role |
| Histone Genes | Triticum aestivum (Wheat) | Hexamer Motif (ACGTCA) | Transcriptional regulation of histone gene expression, likely linked to cell proliferation nih.govnih.govresearchgate.net. |
Evolutionary Perspectives and Homologs of Hbp 1b
Conservation Across Plant Species
The structural and functional conservation of HBP-1b and its related proteins across a wide array of plant species highlights their fundamental importance in plant biology. These transcription factors are characterized by a highly conserved bZIP domain, which is responsible for DNA binding and dimerization. uniprot.org This conservation is evident when examining their homologs in both model organisms and agriculturally significant crops.
In the model plant Arabidopsis thaliana, the homolog of wheat HBP-1b is known as AHBP-1b (Arabidopsis HBP-1b homolog), which is identical to the transcription factor TGA2. uniprot.org TGA2 is a well-characterized member of the TGA family, which in Arabidopsis comprises ten members. These factors are known to bind to cis-regulatory elements containing a TGACG motif. uniprot.org
Research has extensively documented the role of TGA2 and its close relatives (TGA5 and TGA6) in plant immunity, particularly in the systemic acquired resistance (SAR) pathway. mdpi.com They function as critical regulators of defense-related genes, often through interaction with the master regulator NPR1 (NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1). uniprot.org This functional conservation underscores the ancient and vital role of this transcription factor family in protecting plants from pathogens.
Homologs of HBP-1b have been identified in numerous other plant species, demonstrating the widespread conservation of this transcription factor family.
Maize (Zea mays) : In maize, the protein OBF3.1 has been identified as a close homolog to wheat HBP-1b, sharing 80% amino acid identity. nih.gov Like HBP-1b, OBF3.1 binds effectively to the Hex sequence, a specific DNA motif. nih.gov Another bZIP protein, OCSBF-1, also binds to ocs-element sequences and is highly expressed in actively dividing cells, suggesting a role in development. mdpi.com
Tobacco (Nicotiana tabacum) : The nuclear factor ASF-1 (activating sequence-1-binding factor) in tobacco is responsible for binding to the as-1 element, a cis-acting element found in the promoters of many defense-related genes. usda.govnih.gov Biochemical studies have revealed that the transcription factor TGA2.2 is a major component of the ASF-1 complex. usda.govfrontiersin.org This functional similarity to the HBP-1b/TGA family's role in binding specific promoter elements for gene regulation is a clear indication of their shared evolutionary origin.
Upland Cotton (Gossypium hirsutum) : While direct functional characterization of LOC107935543 as an HBP-1b counterpart is not extensively documented, bioinformatic analyses of the upland cotton genome have identified numerous TGA family transcription factors. For instance, the protein LOC107889170 is annotated as a "transcription factor TGA2-like" and contains a bZIP domain characteristic of the HBP-1b-like family, making it a strong candidate as a functional homolog. uniprot.org The presence of a large family of TGA-like genes in cotton suggests a diversification of roles, potentially related to the plant's complex development and defense responses. nih.gov
Phylogenetic Analysis of HBP-1b Family Proteins
Phylogenetic analyses of the TGA transcription factor family, which includes HBP-1b and its homologs, reveal a distinct evolutionary history within the plant kingdom. These studies, comparing protein sequences from a diverse range of species including monocots and dicots, consistently show that TGA factors form a monophyletic group within the larger bZIP superfamily. uniprot.orgmdpi.com
The TGA family is typically divided into several distinct clades or subgroups based on sequence similarity. peerj.comfrontiersin.org For example, phylogenetic trees constructed using TGA proteins from species like Arabidopsis, tobacco, rice, sugarcane, and soybean show clear clustering into defined groups. uniprot.orgmdpi.compeerj.com Notably, the relationships often reflect the broader evolutionary divergence of the plant species themselves. For instance, sugarcane TGAs show a closer evolutionary relationship to those in rice (another monocot) than to those in Arabidopsis (a dicot). mdpi.com
These phylogenetic analyses also highlight the expansion of the TGA family in different plant lineages. Soybean, for example, has a significantly larger number of TGA members compared to Arabidopsis or rice, suggesting that gene duplication events have played a significant role in the evolution of this family in certain species. This expansion provides the raw material for the evolution of new functions.
Functional Divergence and Conservation in Plant Evolution
The evolution of the HBP-1b/TGA family is a classic example of how gene duplication can lead to both the preservation of core functions and the emergence of new ones, a process known as neofunctionalization or subfunctionalization.
Conservation of Function: A highly conserved function across the HBP-1b/TGA family is its role in plant defense and stress responses. uniprot.org The interaction with NPR1 to regulate salicylic (B10762653) acid-mediated defense pathways is a deeply conserved mechanism. uniprot.org Furthermore, members from different clades are consistently implicated in developmental processes, such as flowering and organ development, indicating that these roles were established early in the evolution of this family. uniprot.org The bZIP domain itself, responsible for binding to the TGACG motif, is highly conserved, ensuring the recognition of a core set of target genes across species. uniprot.org
Divergence of Function: Despite the conservation of the DNA-binding domain, the N- and C-terminal regions of TGA proteins are considerably more variable. uniprot.org This variability is crucial as it mediates interactions with different regulatory proteins, thereby providing functional specificity. This structural divergence allows different TGA homologs, even within the same plant, to regulate distinct sets of genes or to be activated by different signals.
A clear example of functional divergence is seen in the founding members of the family in wheat, HBP-1a and HBP-1b. These proteins arose from a gene duplication event and, while both bind to the hexamer motif in histone gene promoters, HBP-1b can also bind to a similar motif in the cauliflower mosaic virus 35S promoter, whereas HBP-1a cannot. They also differ in their ability to form heterodimers, with studies showing they only form homodimers. This demonstrates how, following duplication, paralogs can diverge in their binding affinities and protein-protein interaction capabilities, allowing for the fine-tuning of gene regulation. This divergence allows the plant to orchestrate more complex and nuanced responses to a wide range of developmental cues and environmental challenges.
Methodological Approaches in Hbp 1b Research
Molecular Cloning and cDNA Isolation Techniques
The initial identification and characterization of HBP-1b were made possible through targeted molecular cloning and cDNA isolation strategies. A pivotal study successfully isolated a cDNA clone encoding the wheat transcription factor HBP-1b by leveraging its specific binding affinity to the hexamer DNA motif, ACGTCA. nih.govnih.govresearchgate.net This approach underscores the power of using functional characteristics, such as DNA binding, to isolate and identify novel transcription factors. The subsequent sequencing of the isolated cDNA was crucial in deducing the amino acid sequence of HBP-1b. This analysis revealed that HBP-1b is a member of the leucine (B10760876) zipper class of transcription factors, a family characterized by a conserved dimerization and DNA-binding domain. nih.govnih.govresearchgate.net
Further investigations into HBP-1b and its homologues have also been conducted in other plant species, such as Arabidopsis thaliana, utilizing cDNA cloning to understand its evolutionary conservation and functional divergence. nih.gov
A powerful technique that is highly applicable for isolating cDNAs of DNA-binding proteins like HBP-1b is the Yeast One-Hybrid (Y1H) system . profacgen.comiaanalysis.comnih.gov This genetic screen is designed to identify proteins that can physically interact with a specific DNA sequence (the "bait"). In the context of HBP-1b research, a known DNA binding site, such as the hexamer motif, would be cloned upstream of a reporter gene in a yeast strain. A cDNA library, representing the expressed genes of the organism of interest, is then introduced into this yeast strain. If a cDNA encodes a protein that binds to the bait sequence, it will activate the transcription of the reporter gene, allowing for the identification and subsequent isolation of the corresponding cDNA clone. profacgen.comiaanalysis.comnih.gov
| Technique | Principle | Application in HBP-1b Research |
| cDNA Library Screening | Screening a collection of cDNA clones with a probe (e.g., a DNA sequence) to identify clones of interest. | Isolation of the HBP-1b cDNA clone based on its binding to the ACGTCA hexamer motif. nih.govnih.govresearchgate.net |
| DNA Sequencing | Determining the precise order of nucleotides within a DNA molecule. | Deducing the amino acid sequence of HBP-1b and identifying it as a leucine zipper transcription factor. nih.govresearchgate.net |
| Yeast One-Hybrid (Y1H) | An in vivo method in yeast to detect interactions between a DNA sequence (bait) and a protein (prey). | A potential method for identifying and cloning HBP-1b or other proteins that bind to its target DNA sequences. profacgen.comiaanalysis.comnih.gov |
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and widely used technique for quantifying gene expression levels. nih.govmdpi.com While specific studies detailing the use of qRT-PCR for HBP-1b are not extensively documented in the provided search results, this method is a standard approach for analyzing the expression patterns of transcription factor genes. The technique involves the reverse transcription of RNA into cDNA, followed by the amplification of the target gene (in this case, HBP-1b) in real-time using a fluorescent reporter. nih.gov The amount of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial amount of target mRNA.
A typical qRT-PCR experiment to analyze HBP-1b expression would involve the following steps:
| Step | Description |
| RNA Isolation | Extraction of total RNA from various wheat tissues or from cells subjected to different experimental conditions. |
| cDNA Synthesis | Reverse transcription of the isolated RNA to generate a complementary DNA (cDNA) library. |
| Primer Design | Design of specific primers that amplify a unique region of the HBP-1b cDNA. |
| Real-Time PCR | Amplification of the HBP-1b cDNA in the presence of a fluorescent dye (e.g., SYBR Green) and a real-time PCR instrument. |
| Data Analysis | Quantification of HBP-1b expression levels relative to a stably expressed reference gene. |
RNA sequencing (RNA-seq) is a powerful, high-throughput method that allows for a comprehensive analysis of the transcriptome. This technique can be employed to identify the target genes regulated by a transcription factor like HBP-1b. By comparing the transcriptomes of cells with normal HBP-1b levels to those with altered HBP-1b expression (e.g., overexpression or knockdown), researchers can identify genes whose expression is dependent on HBP-1b.
A promising approach for identifying the direct targets of wheat transcription factors, which is applicable to HBP-1b, is the Transient Assay Reporting Genome-wide Effects of Transcription factors (TARGET) system. protocols.io This in vivo method utilizes transformed protoplasts for the rapid, genome-wide identification of the direct targets of transcription factors. protocols.io The system allows for the controlled expression of the transcription factor of interest, and subsequent transcriptomic analysis can reveal the genes that are directly regulated.
Protein-DNA Interaction Assays
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel mobility shift assay, is a fundamental technique used to study protein-DNA interactions in vitro. wikipedia.orgupenn.edu This assay has been instrumental in confirming the binding of HBP-1b to its target DNA sequences. researchgate.netnih.gov The principle of EMSA is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. wikipedia.orgupenn.edu
In studies of HBP-1b, EMSA has been used to demonstrate that both the full-length protein and truncated versions containing the basic and leucine zipper domains are sufficient for binding to the hexamer motif. researchgate.net
A typical EMSA protocol for analyzing HBP-1b DNA binding would include the components listed in the table below:
| Component | Purpose |
| Labeled DNA Probe | A short, double-stranded DNA fragment containing the putative HBP-1b binding site (e.g., ACGTCA), labeled with a radioactive isotope or a fluorescent dye. |
| Purified HBP-1b Protein | The protein of interest, which is tested for its ability to bind to the DNA probe. |
| Binding Buffer | A buffer solution that provides the optimal conditions (pH, salt concentration) for the protein-DNA interaction. |
| Non-specific Competitor DNA | An unlabeled DNA (e.g., poly(dI-dC)) that is added to the reaction to prevent non-specific binding of the protein to the labeled probe. |
| Specific Competitor DNA | An unlabeled DNA fragment containing the same sequence as the probe, used to demonstrate the specificity of the binding interaction. |
DNase I footprinting is a high-resolution technique used to precisely identify the specific DNA sequence to which a protein binds. nih.govupenn.eduletstalkacademy.com This method was employed to show that the wheat nuclear protein HBP-1, an isoform of HBP-1b, interacts with the hexameric sequence ACGTCA. nih.gov The principle of this assay is that a protein bound to DNA will protect the DNA from cleavage by the enzyme DNase I. nih.govupenn.edu
The experimental procedure for DNase I footprinting involves the following key steps:
| Step | Description |
| Probe Preparation | A DNA fragment containing the suspected protein binding site is labeled at one end. |
| Protein-DNA Binding | The labeled DNA is incubated with the protein of interest (e.g., HBP-1b) to allow for complex formation. |
| DNase I Digestion | The protein-DNA mixture is treated with a low concentration of DNase I, which randomly cleaves the DNA at sites not protected by the bound protein. |
| Gel Electrophoresis | The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel. |
| Analysis | The region where the protein was bound is identified as a "footprint," a gap in the ladder of DNA fragments where DNase I was unable to cut. letstalkacademy.com |
Chromatin Immunoprecipitation (ChIP)
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the direct DNA targets of a transcription factor in vivo. proquest.com For this compound and its homologs, ChIP has been instrumental in confirming their binding to specific promoter regions. In wheat, HBP-1b is known to bind to the hexamer motif, ACGTCA, which is a putative cis-acting element in the promoters of histone genes. nih.govnih.gov This interaction suggests a role for HBP-1b in the transcriptional regulation of these genes. nih.govnih.gov
The Arabidopsis homolog of HBP-1b, TGA3, has been shown to bind to the salicylic (B10762653) acid (SA)-responsive promoter element of the PATHOGENESIS-RELATED GENE 1 (PR-1). nih.gov ChIP assays have confirmed that TGA2 and TGA3 are recruited to the PR-1 promoter in vivo in an NPR1-dependent manner following SA induction. nih.gov
While full genome-wide ChIP-seq analyses providing a comprehensive list of all HBP-1b/TGA binding sites are not extensively detailed in the available literature, the existing ChIP data strongly supports its role in binding to conserved motifs within the promoters of stress- and development-related genes. The primary binding motif identified for the TGA family, including the HBP-1b homolog TGA2, is the TGACG pentamer. frontiersin.orgnih.gov A ChIP-seq analysis of Arabidopsis TGA2 revealed that while the TGACGTCA palindrome was present in 55% of significantly enriched regions, the TGACG core motif was found in all of them. frontiersin.orgnih.gov
| Transcription Factor | Organism | Target Gene Promoter | Binding Motif | Reference |
|---|---|---|---|---|
| HBP-1b | Wheat (Triticum aestivum) | Histone H3 and H4 | ACGTCA | nih.govnih.gov |
| HBP-1b | Wheat (Triticum aestivum) | Cauliflower Mosaic Virus (CaMV) 35S | ACGTCA | nih.govembopress.org |
| TGA3 (AHBP-1b homolog) | Arabidopsis thaliana | PR-1 | as-1 like element (TGACG) | nih.govnih.gov |
Protein-Protein Interaction Studies
Yeast Two-Hybrid System
The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying protein-protein interactions. proquest.comnih.gov This technique has been pivotal in uncovering the interactome of HBP-1b homologs in Arabidopsis thaliana. A notable study utilized the key immune regulator NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) as bait in a Y2H screen. This screen identified the Arabidopsis HBP-1b homolog (AHBP-1b, also known as TGA2) and another TGA family member, TGA6, as specific interacting partners. nih.govnih.gov
The interaction between NPR1 and members of the TGA family, including TGA2 and TGA3, was shown to be highly specific. nih.govapsnet.org Further Y2H assays demonstrated that TGA2 and TGA3 exhibit a strong affinity for NPR1, while other TGA members show weaker or no detectable interaction. apsnet.org The ankyrin-repeat domain of NPR1 was identified as the likely region for this interaction. nih.gov Crucially, point mutations that are known to abolish NPR1's function in planta also prevented its interaction with AHBP-1b/TGA2 and TGA6 in the yeast system, validating the biological relevance of this interaction. nih.gov
| Bait Protein | Prey Protein (HBP-1b Homolog) | Organism | Interaction Strength | Reference |
|---|---|---|---|---|
| NPR1 | AHBP-1b (TGA2) | Arabidopsis thaliana | Strong | nih.govnih.govapsnet.org |
| NPR1 | TGA3 | Arabidopsis thaliana | Strong | apsnet.orgapsnet.org |
| NPR1 | TGA6 | Arabidopsis thaliana | Weaker | nih.govapsnet.org |
Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a technique used to validate protein-protein interactions in vivo. This method has been employed to confirm the interactions of HBP-1b homologs suggested by Y2H screens within a plant system. For instance, the physical association between TGA3 and NPR1 in Arabidopsis has been confirmed through Co-IP experiments. nih.gov
In these studies, total proteins were extracted from transgenic seedlings expressing tagged versions of TGA3. Following incubation with antibody-coated beads that specifically bind the tag, the immunoprecipitated proteins were analyzed. Western blot analysis revealed that NPR1 was co-immunoprecipitated with the tagged TGA3, providing strong evidence for their interaction within the plant cell. nih.gov This confirms that HBP-1b homologs are part of larger protein complexes, such as the NPR1-TGA enhanceosome, which is critical for activating the plant defense transcriptome. nih.govduke.edu
Proteomics Approaches (e.g., Mass Spectrometry)
While large-scale proteomic screens specifically targeting the HBP-1b interactome are not widely documented, mass spectrometry has been instrumental in characterizing the broader protein complexes in which HBP-1b homologs participate. Cryo-electron microscopy, coupled with biochemical and genetic data, has provided a structural basis for the interaction between NPR1 and TGA3. nih.govduke.edu
These studies have revealed that dimeric NPR1 can bridge two TGA3 dimers, forming a TGA32–NPR12–TGA32 enhanceosome complex. nih.govduke.edu The identification of the components of such complexes relies on techniques like mass spectrometry to confirm the identity of the proteins involved after purification. While a comprehensive list of direct HBP-1b interactors from a dedicated mass spectrometry study is not available, the structural and complex analysis of the NPR1-TGA3 interaction underscores the power of proteomics in elucidating the composition and architecture of transcription factor complexes. nih.govduke.edu
Genetic Manipulation Techniques in Model Plants
Overexpression and Suppression Studies
Genetic manipulation in model plants like Arabidopsis thaliana has been crucial for dissecting the in vivo functions of HBP-1b homologs. Both overexpression and gene suppression (knockout) studies have provided insights into the roles of TGA factors in plant development and immunity.
Suppression Studies: Analysis of loss-of-function mutants has revealed both redundant and specific roles for different TGA factors. The tga3-1 single knockout mutant, for example, shows a significant reduction in both basal and induced expression of PR genes and exhibits enhanced disease susceptibility to pathogens like Pseudomonas syringae. nih.govapsnet.org This indicates that TGA3, a close homolog of HBP-1b, is a positive regulator of plant defense. nih.govapsnet.org
Conversely, the tga2-2 single mutant displays a moderate increase in PR1 gene expression, suggesting that TGA2 (AHBP-1b) may act as a transcriptional repressor in the absence of other TGA factors. nih.gov The complexity of this family is further highlighted by the phenotype of the tga2 tga5 tga6 triple mutant, which is completely compromised in systemic acquired resistance (SAR), resembling the npr1 mutant phenotype. nih.govmdpi.com This demonstrates the critical and partially redundant roles of clade II TGA factors in mediating NPR1-dependent immunity. nih.govmdpi.com The tga256 triple mutant also exhibits morphological changes, including elongated petioles and reduced leaf blades, which are linked to metabolic signatures of SA signaling and disruptions in sucrose (B13894) supply. mdpi.com
| Mutant Genotype | Affected Gene (HBP-1b Homolog) | Observed Phenotype | Inferred Function | Reference |
|---|---|---|---|---|
| tga3-1 | TGA3 | Decreased PR gene expression; enhanced disease susceptibility. | Positive regulator of basal and induced defense. | nih.govapsnet.org |
| tga2-2 | TGA2 (AHBP-1b) | Increased basal and induced PR1 expression. | Transcriptional repressor of PR genes. | nih.gov |
| tga2 tga5 tga6 | TGA2, TGA5, TGA6 | Abolished Systemic Acquired Resistance (SAR); npr1-like phenotype; elongated petioles, reduced leaf blades. | Redundant positive regulators of SAR; negative regulators of SA-linked growth responses. | nih.govmdpi.com |
Overexpression Studies: While extensive literature details the effects of TGA factor suppression, specific studies focusing solely on the overexpression of HBP-1b or its direct Arabidopsis homologs and the resulting morphological phenotypes are less common. However, expressing a truncated form of TGA2 in Arabidopsis resulted in a dominant-negative effect, producing phenotypes similar to npr1 mutants, which further confirmed the in planta interaction between TGA2 and NPR1. proquest.comnih.gov The activation-tagged mutant TGA6ACT, which leads to overexpression of TGA6, showed an increase in PR1 expression, indicating its role as a transcriptional activator. nih.gov These findings collectively underscore the importance of genetic manipulation in elucidating the complex and sometimes opposing functions of HBP-1b family members in plant biology.
Gene Editing Technologies (e.g., CRISPR/Cas9)
Modern gene-editing technologies, particularly the CRISPR/Cas9 system, offer powerful tools for investigating the function of transcription factors like HBP-1b. nih.gov While specific published studies detailing the use of CRISPR/Cas9 on HBP-1b are not extensively documented, the application of this technology can be extrapolated from its use in studying other transcription factors.
CRISPR/Cas9 can be employed to introduce precise genetic modifications in the HBP-1b gene or its regulatory regions. asm.org This can involve creating knockout mutations to study the loss-of-function phenotypes, or introducing specific point mutations to analyze the functional significance of particular amino acid residues or domains. mdpi.com
A catalytically inactive version of Cas9 (dCas9) fused to transcriptional activators or repressors can be targeted to the promoter regions of HBP-1b target genes. nih.govasm.org This approach, known as CRISPR activation (CRISPRa) or CRISPR interference (CRISPRi), allows for the controlled up- or downregulation of gene expression, helping to elucidate the regulatory impact of HBP-1b on its downstream targets. biologists.comnih.gov Furthermore, dCas9 can be used to sterically hinder the binding of HBP-1b to its target DNA sequences, providing a method to study the function of a single transcription factor binding site within a larger regulatory network. biorxiv.orgnih.govbiorxiv.org
The precision of CRISPR/Cas9 also allows for the validation of putative HBP-1b binding sites. pnas.org By introducing mutations in these specific DNA sequences, researchers can observe the effect on gene expression and confirm whether they are bona fide regulatory elements controlled by HBP-1b.
| CRISPR/Cas9 Application | Description | Potential Insight into HBP-1b Function |
|---|---|---|
| Gene Knockout | Generation of null alleles by introducing frameshift mutations. | Reveals the overall biological role of HBP-1b. |
| Point Mutation Introduction | Precise alteration of specific codons in the HBP-1b coding sequence. | Elucidates the function of specific amino acids or domains. |
| CRISPRi/a | Targeted repression or activation of HBP-1b target genes using dCas9 fusion proteins. | Identifies downstream genes regulated by HBP-1b and the nature of the regulation (activation or repression). |
| Binding Site Disruption | Introduction of mutations in putative HBP-1b binding sites in promoter regions. | Validates functional HBP-1b binding sites and their role in gene regulation. |
Mutational Analyses
Mutational analyses have been instrumental in defining the functional domains of HBP-1b. These studies typically involve creating a series of mutations in the HBP-1b protein and assessing the impact on its function, particularly its ability to bind DNA and regulate transcription.
Early mutational studies on HBP-1b, a basic leucine zipper (bZIP) type transcription factor, have demonstrated that truncated versions of the protein containing the basic region and the leucine zipper are sufficient for DNA binding. oup.com The basic region is responsible for making specific contacts with the DNA, while the leucine zipper mediates the dimerization of the protein, which is a prerequisite for DNA binding. nih.govwikipedia.orgwikipedia.org
Further detailed mutational analyses could involve site-directed mutagenesis to alter specific amino acid residues within these domains. For instance, mutating conserved residues in the basic region would be expected to abolish DNA binding, confirming their critical role. nih.gov Similarly, mutations in the hydrophobic residues of the leucine zipper would likely disrupt dimerization and, consequently, DNA binding. nih.gov
The effects of these mutations are typically assayed using techniques such as electrophoretic mobility shift assays (EMSAs), which directly measure the ability of the mutant protein to bind to its target DNA sequence in vitro.
| HBP-1b Domain | Function | Effect of Mutation |
|---|---|---|
| Basic Region | Mediates sequence-specific DNA binding. wikipedia.org | Abolishes or reduces DNA binding affinity. |
| Leucine Zipper | Required for protein dimerization. wikipedia.org | Prevents dimerization, leading to loss of DNA binding. |
Bioinformatic and Computational Approaches
Bioinformatic and computational methods are essential for analyzing the large datasets generated in HBP-1b research and for making predictions that can guide experimental work.
Gene Regulatory Network Reconstruction
Reconstructing the gene regulatory network (GRN) of HBP-1b involves identifying its direct and indirect target genes and understanding the regulatory circuits it participates in. nih.govnih.gov This is a complex task that can be approached using various computational methods that integrate different types of genomic data. youtube.com
One common approach is to combine gene expression data from microarray or RNA-sequencing experiments with information on HBP-1b binding sites. nih.gov For example, by comparing the transcriptomes of wild-type and HBP-1b knockout or knockdown organisms, researchers can identify genes whose expression is dependent on HBP-1b.
Computational methods can then be used to analyze the promoter regions of these differentially expressed genes for the presence of HBP-1b binding motifs. springernature.com Genes that are both differentially expressed and contain a predicted HBP-1b binding site in their promoter are strong candidates for being direct targets. More sophisticated models can integrate data from chromatin immunoprecipitation sequencing (ChIP-seq) experiments, which provide a genome-wide map of HBP-1b binding sites. taylorfrancis.com
Motif Discovery and Prediction
Identifying the specific DNA sequence that HBP-1b binds to is fundamental to understanding its function. This sequence is known as a binding motif. HBP-1b is known to bind to the hexamer motif 5'-ACGTCA-3'.
Bioinformatic tools play a crucial role in both the de novo discovery of motifs and the prediction of new binding sites. taylorfrancis.comnih.gov Motif discovery algorithms can analyze a set of DNA sequences that are known to be bound by HBP-1b (e.g., from ChIP-seq data) and identify overrepresented sequence patterns. nih.gov
Once a motif is established, computational tools can be used to scan entire genomes for new potential binding sites. bioinformaticsreview.com These predictions can then be experimentally validated. Databases such as JASPAR and TRANSFAC house collections of known transcription factor binding profiles that can be used to search for potential HBP-1b binding sites. bioinformaticsreview.com
Structural Modeling of HBP-1b Domains
Structural modeling provides insights into the three-dimensional structure of HBP-1b's domains, which is crucial for understanding how it interacts with DNA and other proteins. oup.com As HBP-1b is a bZIP transcription factor, its structure is characterized by a basic region and a leucine zipper. nih.gov
The leucine zipper is predicted to form a coiled-coil structure, where two alpha-helices, one from each monomer, wrap around each other. nih.govwikipedia.org The periodic repetition of leucine residues is critical for this interaction. wikipedia.org The basic region, which is located N-terminal to the leucine zipper, is predicted to be unstructured in the absence of DNA but forms an alpha-helix upon binding to the major groove of the DNA. wikipedia.org
Homology modeling can be used to generate a three-dimensional model of the HBP-1b bZIP domain by using the known structures of other bZIP proteins as templates. nih.gov Such models can be used to predict which amino acid residues are critical for DNA binding and dimerization and to guide the design of mutational studies.
Future Research Directions and Applications
Elucidating the Full Repertoire of HBP-1b Transcriptional Targets
Current knowledge indicates that HBP-1b binds to the hexamer motif (ACGTCA) present in the promoters of wheat histone genes and the 35S RNA gene of the cauliflower mosaic virus. embopress.orgnih.govnih.gov However, this is likely a fraction of its complete set of transcriptional targets. Identifying the entire spectrum of genes regulated by HBP-1b is crucial for a comprehensive understanding of its biological roles.
Future research should prioritize genome-wide approaches to identify HBP-1b binding sites. Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) would be instrumental in mapping the in vivo binding sites of HBP-1b across the entire genome under different conditions. This would provide a global view of the gene regulatory networks governed by HBP-1b. Complementary transcriptomic analyses, such as RNA-sequencing (RNA-seq), on plants with altered HBP-1b expression (e.g., overexpression lines and knockout mutants) will help to correlate binding events with actual changes in gene expression, thereby identifying bona fide target genes.
Deeper Understanding of Post-Translational Regulatory Mechanisms
The activity of transcription factors is often finely tuned by post-translational modifications (PTMs), which can modulate their stability, subcellular localization, DNA-binding affinity, and interaction with other proteins. While specific PTMs of HBP-1b have not been extensively studied, the broader family of bZIP transcription factors is known to be regulated by mechanisms such as phosphorylation and ubiquitination.
Future investigations should focus on identifying the specific PTMs that regulate HBP-1b activity. This could involve mass spectrometry-based proteomic approaches to identify modified residues on the HBP-1b protein. Subsequent site-directed mutagenesis studies could then be employed to determine the functional significance of these modifications. Identifying the kinases, phosphatases, and E3 ubiquitin ligases that act on HBP-1b will be key to understanding how its activity is integrated with various cellular signaling pathways. For instance, understanding how stress-related signaling cascades impinge upon HBP-1b through PTMs will provide a more detailed picture of its role in stress responses.
Investigating HBP-1b's Role in Specific Stress Acclimation and Tolerance
Studies on the rice homolog, OsHBP1b, have demonstrated its significant role in conferring tolerance to multiple abiotic stresses, including salinity, drought, and heat. nih.gov Overexpression of OsHBP1b in rice leads to improved survival under these stress conditions. The underlying mechanisms appear to involve the modulation of physiological and molecular pathways, such as restricting the accumulation of reactive oxygen species (ROS) through enhanced antioxidant enzyme activity and maintaining chlorophyll (B73375) concentration under stress. nih.gov
Future research should delve deeper into the specific molecular mechanisms by which HBP-1b contributes to tolerance for different abiotic stresses. This includes identifying the downstream target genes of HBP-1b that are specifically involved in each stress response. For example, it would be valuable to determine if HBP-1b directly regulates genes encoding antioxidant enzymes, osmoprotectants, or ion transporters. Furthermore, investigating the potential role of HBP-1b in mediating crosstalk between different stress signaling pathways, possibly through interactions with other stress-related transcription factors or signaling molecules, will be a critical area of exploration.
Exploring HBP-1b's Contribution to Crop Yield and Quality Traits
Ultimately, the value of a gene in an agricultural context is its ability to positively influence crop yield and quality. Overexpression of OsHBP1b in rice has been shown to contribute to improved growth and yield under abiotic stress conditions. nih.gov Transgenic rice plants overexpressing OsHBP1b exhibited better root and shoot growth and maintained photosynthetic parameters under stress. nih.gov
Future studies should focus on quantifying the impact of modulating HBP-1b expression on key agronomic traits in a wider range of crops, particularly in wheat where it was first identified. This would involve field trials of genetically modified lines to assess parameters such as grain yield, biomass, and seed quality under both optimal and stress conditions. It will also be important to investigate if HBP-1b has pleiotropic effects on other desirable traits, such as nutrient use efficiency or resistance to biotic stresses.
Below is an interactive table summarizing the observed effects of OsHBP1b overexpression in rice under stress conditions, which provides a basis for future quantitative trait analysis in wheat and other crops.
| Trait | Observation in OsHBP1b Overexpressing Rice | Potential Impact on Crop Performance |
| Survival under Salinity | Enhanced survival at 200 mM NaCl. nih.gov | Improved crop resilience in saline soils. |
| Drought Tolerance | Improved tolerance to drought stress. researchgate.net | Better performance in water-limited environments. |
| Heat Tolerance | Enhanced tolerance to high temperatures. nih.gov | Increased stability of yield under heat stress. |
| Antioxidant Enzyme Activity | Higher activity of ascorbate (B8700270) peroxidase and superoxide (B77818) dismutase. nih.gov | Reduced oxidative damage and improved cellular health. |
| Chlorophyll Content | Maintained chlorophyll levels under stress. nih.gov | Sustained photosynthesis and carbon assimilation. |
| Root and Shoot Growth | Better root and shoot development under stress. nih.gov | Enhanced nutrient and water uptake, and overall plant vigor. |
Systems Biology Approaches to Map HBP-1b's Position in Integrated Plant Networks
The function of a single transcription factor can only be fully understood within the context of the complex regulatory networks in which it operates. Systems biology approaches, which integrate multiple layers of biological information (e.g., genomics, transcriptomics, proteomics, and interactomics), are powerful tools for constructing and analyzing these networks.
Future research should employ systems biology strategies to precisely map the position of HBP-1b within the broader gene regulatory networks of crops like wheat and rice. This would involve integrating ChIP-seq and RNA-seq data to build HBP-1b-centric regulatory modules. Furthermore, identifying the proteins that physically interact with HBP-1b through techniques like yeast two-hybrid (Y2H) screening or co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) will reveal its position in protein-protein interaction networks. These integrated network models can then be used to predict novel functions for HBP-1b and to identify other key nodes in the network that could be targets for crop improvement. A wheat-specific platform, wGRN, has been developed to facilitate the construction and analysis of such integrative gene regulatory networks. cau.edu.cn
Potential for Agricultural Biotechnology Applications
The demonstrated role of HBP-1b and its homologs in stress tolerance and yield enhancement makes it a promising candidate for genetic improvement of crops through biotechnology.
The primary application would be the development of transgenic crops with enhanced expression of HBP-1b to improve their resilience to abiotic stresses. This could be particularly valuable for stabilizing crop yields in regions prone to drought, salinity, and extreme temperatures. Additionally, the identification of HBP-1b's downstream target genes could provide a suite of new targets for genetic manipulation. For example, if HBP-1b is found to regulate a key enzyme in a metabolic pathway related to a quality trait, that enzyme could be directly targeted for modification.
Furthermore, understanding the regulatory regions of the HBP-1b gene itself could lead to the development of novel strategies for fine-tuning its expression. For instance, identifying stress-inducible promoters that regulate HBP-1b could allow for the development of crops where HBP-1b is only activated when needed, thus avoiding potential fitness costs associated with its constitutive overexpression. The finding that the HBP-1b(c38) gene promoter contains a binding site for HBP-1b isoforms suggests a potential for autoregulation that could be exploited. nih.gov
Q & A
Q. What experimental approaches can elucidate the structural basis of HBP-1b’s DNA-binding specificity?
HBP-1b is a leucine zipper (bZIP) transcription factor that binds to the hexameric motif ACGTCA in histone gene promoters. To investigate its DNA-binding mechanism, researchers can:
- Perform electrophoretic mobility shift assays (EMSAs) using purified HBP-1b protein and mutated ACGTCA motifs to validate binding specificity .
- Use chromatin immunoprecipitation (ChIP) to map in vivo binding sites in synchronously dividing cells, as HBP-1b regulates S-phase-specific histone gene expression .
- Analyze crystal structures or homology models of HBP-1b’s bZIP domain to identify residues critical for DNA interaction .
Q. How can researchers study HBP-1b’s role in cell cycle-regulated transcription?
HBP-1b is linked to S-phase-specific histone H3 and H4 gene expression. Key methodologies include:
- Cell synchronization (e.g., hydroxyurea treatment) followed by RT-qPCR to correlate HBP-1b transcript levels with histone gene expression .
- Promoter-reporter assays using H3/GUS fusion constructs in transgenic plants to test HBP-1b’s ability to drive cell cycle-dependent expression .
- Knockdown/overexpression experiments in wheat or rice cell cultures to observe perturbations in histone mRNA accumulation during S-phase .
Advanced Research Questions
Q. How do post-translational modifications regulate HBP-1b’s DNA-binding activity?
Phosphorylation modulates HBP-1b’s function. Experimental strategies include:
- In vitro kinase assays using recombinant HBP-1b and plant-derived kinases to identify phosphorylation sites affecting DNA binding .
- Site-directed mutagenesis of putative phosphorylation residues (e.g., serine/threonine) followed by EMSA to assess binding efficiency .
- Phos-tag gel electrophoresis to detect phosphorylation status in HBP-1b extracted from cells at different cell cycle stages .
Q. What explains functional divergence between HBP-1a and HBP-1b despite structural similarity?
HBP-1a and HBP-1b share a bZIP domain but exhibit distinct promoter affinities. To explore this:
- Compare DNA-binding kinetics (e.g., binding affinity, dimerization stability) using surface plasmon resonance (SPR) .
- Conduct cross-species promoter assays ; for example, HBP-1b’s promoter activity in rice is 75–150× lower than in wheat, suggesting species-specific cofactor requirements .
- Perform yeast two-hybrid screens to identify unique interaction partners for each isoform .
Q. How does HBP-1b contribute to stress responses or developmental processes?
- In biotic stress : HBP-1b is upregulated in rice during Magnaporthe oryzae infection. Use RNA-seq and mutant lines (e.g., CRISPR-Cas9) to link HBP-1b to pathogen-responsive genes like PR1 .
- In development : HBP-1b homologs in Amorphophallus bulbifer show differential expression during flower bud formation. Transcriptome-metabolome co-analysis can identify co-regulated pathways (e.g., auxin signaling) .
Q. How can contradictory data on HBP-1b’s cross-species functionality be resolved?
While HBP-1b drives histone promoters in wheat, its activity in rice is minimal. Approaches include:
Q. Does HBP-1b autoregulate its own expression?
Evidence suggests HBP-1b may bind its own promoter. Investigate via:
- Luciferase reporter assays with HBP-1b’s promoter region, including/excluding ACGTCA motifs .
- DNase I footprinting to confirm in vitro binding to self-regulatory regions .
- DAP-seq (DNA affinity purification sequencing) to genome-wide binding sites, including auto-regulatory loci .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
